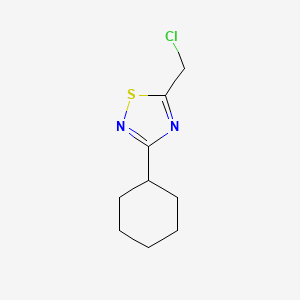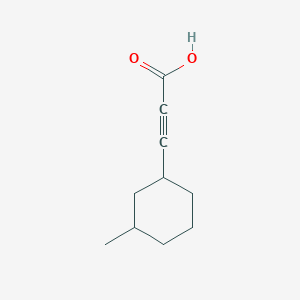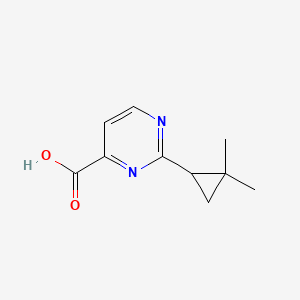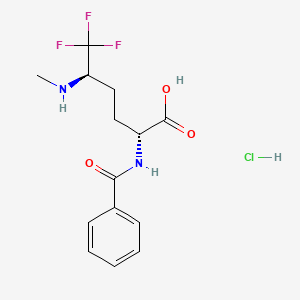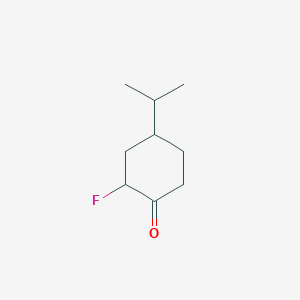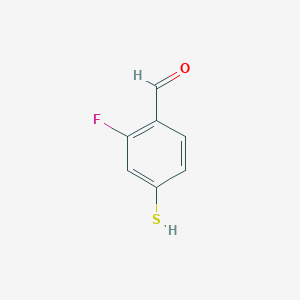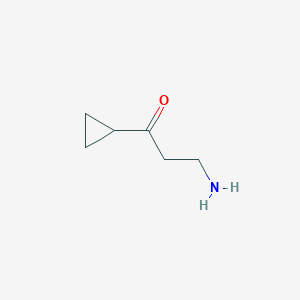
3-Cyclopropylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylcyclobutan-1-amine: is an organic compound with the molecular formula C7H13N It is characterized by a cyclopropyl group attached to a cyclobutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable cyclobutanone derivative followed by amination. For instance, cyclopropylmagnesium bromide can be reacted with cyclobutanone to form the corresponding cyclopropylcyclobutanol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropylcyclobutanone derivatives.
Reduction: Reduction reactions can convert it to cyclopropylcyclobutanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropylcyclobutanone derivatives.
Reduction: Cyclopropylcyclobutanol.
Substitution: Various substituted amines and amides depending on the reagents used
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropylcyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds and materials .
Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but lacks the cyclobutanone ring.
Cyclobutanamine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylcyclobutanone: An oxidized form of 3-Cyclopropylcyclobutan-1-amine.
Uniqueness: this compound is unique due to the presence of both cyclopropyl and cyclobutanamine moieties. This dual structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-cyclopropylcyclobutan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4,8H2 |
InChI Key |
LACXQZAFSAITAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
